Ethyl 2-amino-4-(2-bromophenyl)thiophene-3-carboxylate
Description
Ethyl 2-amino-4-(2-bromophenyl)thiophene-3-carboxylate is a brominated thiophene derivative characterized by a 2-bromophenyl substituent at the 4-position of the thiophene ring, an amino group at the 2-position, and an ethyl ester at the 3-position. This compound belongs to the broader class of 2-aminothiophene-3-carboxylates, which are synthesized via the Gewald reaction or its variants . The bromine atom at the ortho position of the phenyl ring introduces steric and electronic effects that influence its reactivity, crystallinity, and biological activity.
Properties
Molecular Formula |
C13H12BrNO2S |
|---|---|
Molecular Weight |
326.21 g/mol |
IUPAC Name |
ethyl 2-amino-4-(2-bromophenyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C13H12BrNO2S/c1-2-17-13(16)11-9(7-18-12(11)15)8-5-3-4-6-10(8)14/h3-7H,2,15H2,1H3 |
InChI Key |
SAQKMGSBKKHRSA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2Br)N |
Origin of Product |
United States |
Preparation Methods
Laboratory-Scale Synthesis
A representative procedure involves the following steps:
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Reagent Preparation :
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Dissolve 2-bromobenzaldehyde (10 mmol) and ethyl cyanoacetate (10 mmol) in 30 mL of ethanol.
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Add morpholine (12 mmol) and elemental sulfur (12 mmol).
-
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Reaction Conditions :
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Heat the mixture at 80°C under nitrogen atmosphere for 6–8 hours.
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Monitor reaction progress via thin-layer chromatography (TLC).
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Work-Up :
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Cool the reaction mixture to room temperature and filter to remove excess sulfur.
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Concentrate under reduced pressure and purify via column chromatography (silica gel, ethyl acetate/hexane eluent).
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Yield : 65–75% (typical for laboratory-scale reactions).
Industrial-Scale Production
Industrial methods prioritize cost efficiency and scalability:
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Continuous Flow Reactors : Enable precise temperature control and reduced reaction times.
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Automated Quenching Systems : Minimize degradation of sensitive intermediates.
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Solvent Recycling : Ethanol is recovered and reused to reduce environmental impact.
Table 1. Comparison of Laboratory vs. Industrial Synthesis
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Time | 6–8 hours | 2–3 hours |
| Yield | 65–75% | 70–80% |
| Purity | ≥95% | ≥98% |
| Solvent Usage | 30 mL/g substrate | 10 mL/g substrate |
Alternative Synthetic Routes
Cyclization of Precursor Intermediates
An alternative approach involves synthesizing the thiophene ring from pre-functionalized precursors:
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Bromophenyl Acetylene Preparation :
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React 2-bromophenylacetylene with ethyl chloroacetate to form a propargyl intermediate.
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-
Cyclization :
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Treat the intermediate with sodium sulfide (Na₂S) to induce cyclization and form the thiophene core.
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Advantages :
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Avoids the use of toxic sulfur.
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Higher regioselectivity for the 4-position substituent.
Challenges :
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Requires stringent anhydrous conditions.
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Lower overall yields (50–60%).
Critical Analysis of Reaction Conditions
Solvent Effects
The choice of solvent significantly impacts reaction kinetics and product purity:
-
Ethanol : Favors cyclization but may lead to ester hydrolysis at elevated temperatures.
-
DMF : Enhances reaction rate but complicates purification due to high boiling point.
Table 2. Solvent Performance Comparison
| Solvent | Reaction Rate | Yield | Purity |
|---|---|---|---|
| Ethanol | Moderate | 70% | 95% |
| DMF | High | 75% | 90% |
| THF | Low | 55% | 85% |
Temperature Optimization
Elevated temperatures accelerate cyclization but risk side reactions such as:
-
Oxidation : Formation of sulfoxides or sulfones.
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Polymerization : Undesired oligomerization of intermediates.
Recommended Range : 70–80°C for balanced speed and selectivity.
Mechanistic Insights
The Gewald reaction mechanism involves three critical phases:
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Keto-Enol Tautomerization : The aldehyde and cyanoacetate form an enol intermediate.
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Sulfur Insertion : Sulfur nucleophiles attack the α-carbon, leading to ring closure.
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Aromatization : Loss of hydrogen sulfide (H₂S) generates the aromatic thiophene ring.
Key Intermediate Characterization :
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FT-IR : C=O stretch at 1680 cm⁻¹ confirms ester formation.
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¹H NMR : Aromatic protons (δ 7.2–7.8 ppm) and ethyl group signals (δ 1.2–4.3 ppm).
Industrial Scalability Challenges
Byproduct Management
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H₂S Emissions : Scrubbers are required to neutralize toxic gas.
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Sulfur Residues : Filtration systems must remove unreacted sulfur to prevent catalyst poisoning.
Cost-Benefit Analysis
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Raw Material Costs : 2-Bromobenzaldehyde accounts for 60% of total expenses.
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Yield Improvements : A 5% yield increase reduces production costs by 12%.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-(2-bromophenyl)thiophene-3-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Phenyl derivatives
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-amino-4-(2-bromophenyl)thiophene-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-(2-bromophenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity . In cancer research, it may act by interfering with cell division and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate
- Structural Difference : Bromine substituent at the para position of the phenyl ring.
- Synthesis: Prepared via sodium ethoxide-mediated cyclization of ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate, yielding 30% product after acidification .
Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate
- Structural Difference : Chlorine substituent at the para position (smaller atomic radius than bromine).
- Properties : Higher electrophilicity due to chlorine’s stronger electron-withdrawing effect, which may increase reactivity in nucleophilic substitutions .
Ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate
- Structural Difference : Fluorine substituent at the para position.
- Synthesis : Achieved in 30% yield under similar sodium ethoxide conditions .
- Impact : Fluorine’s electronegativity enhances metabolic stability in pharmaceutical applications compared to bromine or chlorine analogs .
Ethyl 2-amino-4-phenylthiophene-3-carboxylate
- Structural Difference : Lacks halogen substitution on the phenyl ring.
- Biological Relevance : Demonstrates moderate antimicrobial activity in preliminary screenings, suggesting halogenation (e.g., bromine) enhances target binding or bioavailability .
Ethyl 2-amino-4-methylthiophene-3-carboxylate
Functional Group Modifications
Ethyl 2-amino-4-(2-bromophenyl)thiophene-3-carboxylate vs. EU1794-2
- EU1794-2: A complex analog with a tetrahydrobenzo[b]thiophene core and a thiazolidinone moiety.
- Biological Activity: EU1794-2 acts as an NMDAR modulator, highlighting how additional functional groups (e.g., thiazolidinone) confer neuroactive properties absent in simpler bromophenyl thiophenes .
Biological Activity
Ethyl 2-amino-4-(2-bromophenyl)thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H12BrN O2S, with a molecular weight of 326.21 g/mol. The compound features a thiophene ring substituted with an amino group and a brominated phenyl group, which contributes to its unique biological properties.
Target Interactions
This compound exhibits its biological activity primarily through interactions with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit several cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9), which are crucial in drug metabolism and detoxification processes.
- Cell Signaling Modulation : It influences cell signaling pathways, particularly those involving mitogen-activated protein kinases (MAPKs), affecting cell proliferation and apoptosis.
Biochemical Pathways
The compound's structure suggests potential impacts on various biochemical pathways, including:
- Cell Cycle Regulation : this compound has been associated with S-phase arrest in cancer cells, indicating its role in cell cycle modulation .
- Apoptosis Induction : Studies have shown that it can induce apoptosis through caspase activation, leading to programmed cell death in cancerous cells .
Anticancer Properties
Research indicates that this compound possesses significant anticancer activity:
- In Vitro Studies : In experiments involving liver (HepG2) and prostate (PC-3) cancer cell lines, the compound demonstrated moderate to high cytotoxicity. The IC50 values ranged from 0.075 μM to 6.96 μM, indicating potent antiproliferative effects .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | HepG2 | 0.126 | VEGFR-2 Inhibition |
| This compound | PC-3 | 0.075 | AKT Inhibition |
Antimicrobial Activity
The compound also exhibits antimicrobial properties, potentially inhibiting bacterial growth by disrupting cell wall synthesis or membrane integrity. This suggests its utility in developing new antimicrobial agents.
Case Studies and Research Findings
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Antiproliferative Assays : Various studies have highlighted the compound's ability to inhibit cancer cell growth effectively. For instance, a study reported that it led to significant S-phase arrest in HepG2 cells and increased levels of active caspase-3, indicating apoptosis induction .
"The tested compounds structurally interact with hPD-L1 as evident by examining the shifts in both protein-based NMR spectra upon compound addition" .
- Molecular Docking Studies : Computational studies have demonstrated that the binding patterns of this compound resemble those of known inhibitors within active sites of target proteins, reinforcing its potential as a lead compound for drug development .
Q & A
Q. What are the key synthetic routes for Ethyl 2-amino-4-(2-bromophenyl)thiophene-3-carboxylate?
The compound is typically synthesized via the Gewald reaction , a multi-component reaction involving:
- A ketone or aldehyde (e.g., 2-bromoacetophenone for the 2-bromophenyl substituent),
- A nitrile (e.g., cyanoacetic acid ethyl ester),
- Elemental sulfur in the presence of a base (e.g., morpholine or triethylamine).
Reaction conditions include reflux in ethanol or DMF (80–100°C, 6–12 hours) to facilitate cyclization. Post-synthesis purification involves column chromatography or recrystallization .
Q. How is the molecular structure of this compound characterized?
Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity.
- Mass spectrometry (HRMS) for molecular weight verification.
- Single-crystal X-ray diffraction (using SHELX software ) to resolve stereochemistry and intermolecular interactions, particularly the ortho-bromophenyl group’s steric effects .
Q. What are the primary biological activities reported for this compound?
Studies on analogous bromophenyl thiophenes highlight:
- Antimicrobial activity : Disruption of bacterial cell membranes or enzyme inhibition (e.g., dihydrofolate reductase) .
- Anticancer potential : Apoptosis induction via interaction with cellular kinases or DNA topoisomerases .
- Anti-inflammatory effects : COX-2 inhibition in vitro .
Advanced Research Questions
Q. How do reaction conditions influence the yield and purity of this compound?
Optimization involves:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency.
- Temperature control : Prolonged reflux (>8 hours) improves yield but risks decomposition; microwave-assisted synthesis reduces time .
- Catalysts : Lewis acids (e.g., ZnCl₂) can accelerate the Gewald reaction by stabilizing intermediates .
Q. How does the 2-bromophenyl substituent affect reactivity and biological activity compared to other aryl groups?
Comparative studies (Table 1) show:
The ortho-bromo group increases steric bulk, reducing metabolic degradation but limiting solubility. Halogen bonding with biological targets may enhance selectivity .
Q. What analytical challenges arise in characterizing this compound, and how are they resolved?
- Crystallization difficulties : The bromine atom’s heavy mass complicates X-ray data collection. Use synchrotron radiation or low-temperature crystallography to improve resolution .
- Purity conflicts : HPLC-MS with a C18 column (acetonitrile/water gradient) separates byproducts like unreacted nitrile intermediates .
Q. How can computational modeling guide the design of derivatives with enhanced activity?
- Docking studies : Predict binding affinities to targets (e.g., EGFR kinase) using Schrödinger Suite or AutoDock.
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity. For example, electron-withdrawing groups (e.g., Br) improve kinase inhibition .
Data Contradictions and Resolution
Q. Conflicting reports on anticancer mechanisms: How to reconcile these?
Some studies attribute activity to apoptosis induction , while others emphasize cell cycle arrest . Resolution strategies:
- Conduct flow cytometry (propidium iodide/PI staining) to differentiate apoptosis (sub-G1 peak) from cycle arrest (G1/S blockage).
- Validate via Western blotting for caspase-3 (apoptosis) and p21 (cycle arrest) markers .
Q. Discrepancies in reported melting points: What factors contribute?
Variations (e.g., 87–94°C for fluorophenyl analogs vs. 90–95°C for bromophenyl) stem from:
- Polymorphism : Different crystal packing modes.
- Impurity levels : Recrystallization solvents (ethanol vs. ethyl acetate) affect purity .
Methodological Recommendations
- Synthetic Protocol : Use microwave-assisted Gewald reaction (100°C, 2 hours) for higher yield (85%) and reduced side products .
- Bioassay Design : Pair antimicrobial testing (MIC against S. aureus) with cytotoxicity assays (e.g., MTT on HEK293 cells) to assess selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
